(S)-(-)-1-(4-Bromophenyl)ethylamine (CAS: 27298-97-1) is a highly pure (>98% ee) chiral primary amine featuring a para-bromo substituted phenyl ring. This dual-functionality molecule serves as a critical building block in pharmaceutical and agrochemical synthesis, combining a stable, pre-resolved chiral center with an active aryl bromide handle. Commercially available at high enantiomeric purity, it is primarily procured to bypass inefficient racemic resolution steps and to enable direct transition-metal-catalyzed cross-coupling reactions in the modular synthesis of complex active pharmaceutical ingredients (APIs) and asymmetric catalysts.
Substituting this specific compound with its unbrominated analog, (S)-(-)-1-Phenylethylamine, eliminates the aryl bromide handle, rendering the molecule inert to standard palladium-catalyzed cross-coupling reactions and preventing modular functionalization . Conversely, substituting with racemic 1-(4-Bromophenyl)ethylamine requires downstream diastereomeric salt crystallization, which immediately caps the theoretical yield of the desired enantiomer at 50% and introduces multiple labor-intensive recrystallization cycles [1]. Finally, using the (R)-(+) enantiomer leads to inverted stereocenters in downstream APIs, completely abolishing target biological activity, such as in the synthesis of P2X7 receptor antagonists .
The presence of the para-bromo substituent in (S)-(-)-1-(4-Bromophenyl)ethylamine enables direct participation in palladium-catalyzed cross-coupling reactions, acting as a highly reactive electrophile. In contrast, the unbrominated analog, (S)-(-)-1-Phenylethylamine, lacks this functional handle and exhibits 0% conversion under standard Suzuki or Buchwald-Hartwig coupling conditions. This reactivity difference allows for the modular extension of the aromatic system without requiring harsh, late-stage bromination protocols that risk racemization of the sensitive chiral amine center .
| Evidence Dimension | Aryl functionalization yield via Pd-catalysis |
| Target Compound Data | High yield (>80%) in standard cross-coupling |
| Comparator Or Baseline | (S)-(-)-1-Phenylethylamine (0% yield, inert) |
| Quantified Difference | >80% absolute yield difference |
| Conditions | Palladium-catalyzed cross-coupling conditions (e.g., Suzuki/Buchwald-Hartwig) |
Procurement of the brominated analog is essential for synthetic routes requiring downstream modular functionalization of the phenyl ring.
Procuring pre-resolved (S)-(-)-1-(4-Bromophenyl)ethylamine with >98% enantiomeric excess (ee) fundamentally alters the atom economy of downstream API synthesis. When starting with racemic 1-(4-Bromophenyl)ethylamine, manufacturers must perform diastereomeric salt crystallization (e.g., using chiral acids), which inherently limits the theoretical maximum yield of the desired (S)-enantiomer to 50%, with practical yields often falling below 40% after necessary recrystallizations to achieve >98% ee [1]. Utilizing the pre-resolved (S)-enantiomer provides a theoretical yield of 100% for the desired stereoisomer, effectively halving the required raw material input and eliminating a major process bottleneck .
| Evidence Dimension | Maximum theoretical yield of (S)-configured intermediate |
| Target Compound Data | 100% (pre-resolved, >98% ee) |
| Comparator Or Baseline | Racemic 1-(4-Bromophenyl)ethylamine (≤50% theoretical, <40% practical) |
| Quantified Difference | >60% absolute increase in practical yield |
| Conditions | Downstream synthesis requiring enantiopure (S)-configuration |
Eliminating the resolution step directly reduces raw material costs by over 50% and streamlines manufacturing timelines.
The biological efficacy of pharmaceuticals derived from this building block is strictly dependent on its stereochemistry. For example, in the synthesis of P2X7 receptor antagonists (e.g., (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine), the (S)-(-)-1-(4-Bromophenyl)ethylamine precursor directly dictates the active conformation of the final drug . Substituting with the (R)-(+) enantiomer results in the formation of the opposite diastereomer/enantiomer of the API, which typically exhibits a multi-fold drop in receptor binding affinity and fails to meet pharmacological release criteria . The guaranteed >98.0% ee (sum of enantiomers, GC) of the commercial (S)-grade ensures reproducibility in these sensitive biological assays .
| Evidence Dimension | Downstream API target binding affinity / stereochemical viability |
| Target Compound Data | Yields active P2X7 antagonist |
| Comparator Or Baseline | (R)-(+)-1-(4-Bromophenyl)ethylamine (Yields inactive/off-target isomer) |
| Quantified Difference | Binary shift from active to inactive pharmaceutical ingredient |
| Conditions | Synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine |
Procurement of the exact (S)-enantiomer is non-negotiable for synthesizing biologically active target molecules without fatal loss of potency.
The compound is the optimal choice where the para-bromo group is required for late-stage Suzuki or Buchwald-Hartwig cross-coupling to build complex pharmaceutical scaffolds, and the (S)-stereocenter must be preserved without racemization .
Specifically utilized as the exact stereochemical precursor for (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine, a potent radioligand and antagonist, where the (R)-enantiomer would yield an inactive drug .
Procured to synthesize chiral bidentate or tridentate ligands where the rigid (S)-phenylethylamine motif provides stereocontrol, and the bromo group allows for immobilization on solid supports or extension of the ligand framework .
Corrosive;Irritant;Environmental Hazard